Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate

Description

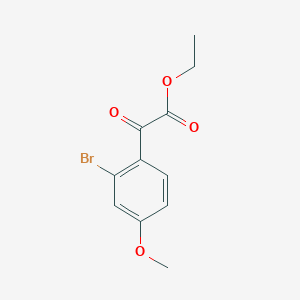

Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate (C₁₁H₁₁BrO₄) is a brominated aromatic α-ketoester characterized by a 2-bromo-4-methoxyphenyl group attached to a 2-oxoacetate ethyl ester backbone. Its SMILES notation is CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)Br, and it is structurally defined by a bromine atom at the ortho position and a methoxy group at the para position on the phenyl ring (Figure 1) .

Properties

IUPAC Name |

ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-5-4-7(15-2)6-9(8)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMWQQJVCLXRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via α-Bromo Ketone Intermediate

A common approach involves the use of 2-bromo-1-(4-methoxyphenyl)ethanone as a key intermediate. This compound undergoes hydrolysis, esterification, and further functionalization to yield the target ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate.

- Hydrolysis: The α-bromo ketone is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol-water mixture) to introduce a hydroxy group adjacent to the ketone.

- Esterification: The hydroxy intermediate is esterified using ethylating agents or acid-catalyzed Fischer–Speier esterification in solvents like tetrahydrofuran or ethanol.

- Bromination: Bromination is performed using reagents such as phosphorus tribromide or N-bromosuccinimide (NBS) in solvents like toluene under reflux to selectively brominate the aromatic ring at the ortho position relative to the methoxy substituent.

This multi-step sequence ensures high regioselectivity and yields in the preparation of the target compound.

Cyclization and Ring Closure (Optional for Derivatives)

In some synthetic routes, the keto-ester intermediate undergoes ring closure to form oxazole or thiazole derivatives. This involves cyclization reactions facilitated by acid or base catalysis, followed by bromination to introduce the bromo substituent on the heterocyclic ring.

Experimental Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis | Sodium hydroxide (NaOH), ethanol-water | Ethanol + water | Reflux, ~78°C | ~58-65 | Reflux for ~20 hours for complete reaction |

| Esterification | Acid-catalyzed (e.g., H2SO4) or ethylation | Tetrahydrofuran | 0–25°C | ~70-80 | Fischer–Speier esterification or cesium salt + iodomethane |

| Bromination | Phosphorus tribromide (PBr3) or NBS | Toluene | Reflux, ~110°C | 60-75 | Careful control to avoid polybromination |

| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | - | Ensures high purity (>98%) |

Representative Synthetic Route (Summary)

- Starting Material: 2-bromo-1-(4-methoxyphenyl)ethanone.

- Hydrolysis: React with NaOH in ethanol-water under reflux for 20 hours to yield 1-(4-methoxyphenyl)-2-hydroxyethanone.

- Esterification: Treat the hydroxy ketone with ethyl chlorooxoacetate or via acid-catalyzed esterification in tetrahydrofuran at low temperature to form the ethyl ester.

- Bromination: Subject the ester to bromination with phosphorus tribromide in toluene under reflux for 12 hours to introduce the ortho bromo substituent.

- Isolation: Extract with ethyl acetate, dry, concentrate, and purify by silica gel chromatography.

Research Findings and Yield Optimization

- The choice of solvent and temperature critically affects the regioselectivity and yield of bromination.

- Using phosphorus tribromide in toluene under reflux provides higher selectivity for the 2-bromo position without overbromination.

- Esterification via cesium salt formation followed by methylation or ethylation improves yields when Fischer esterification is low-yielding due to steric hindrance from substituents.

- Hydrolysis under mild basic conditions prevents decomposition of sensitive keto groups.

- Purification by column chromatography ensures product purity above 98%, suitable for pharmaceutical applications.

Comparative Notes on Related Synthetic Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Hydrolysis + Esterification | Straightforward, uses accessible reagents | Longer reaction times, requires careful pH control |

| Direct Bromination of Ester | One-step bromination possible | Risk of polybromination, lower selectivity |

| Cyclization to Heterocycles | Yields heterocyclic derivatives | Additional steps, may reduce overall yield |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products Formed:

Substitution: Formation of substituted phenyl esters.

Reduction: Formation of ethyl 2-(2-bromo-4-methoxyphenyl)-2-hydroxyacetate.

Oxidation: Formation of ethyl 2-(2-bromo-4-hydroxyphenyl)-2-oxoacetate.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of different functional groups, leading to the development of new drug candidates.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to target specific cancer cell lines. For instance, modifications to the bromo and methoxy groups have been shown to enhance cytotoxicity against breast cancer cells (MDA-MB-231) while minimizing effects on normal cells.

Biochemical Research

The compound acts as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are critical regulators in various signaling pathways, including those involved in cell growth and differentiation.

Metabolic Studies

Research involving the metabolism of related compounds has provided insights into the metabolic pathways influenced by this compound.

Findings

A study indicated that metabolites formed during the in vivo metabolism of this compound exhibit varying degrees of biological activity, suggesting potential applications in drug design and development.

Photocatalytic Applications

Recent studies have explored the use of this compound in photocatalytic reactions, particularly for C–C bond cleavage under visible light.

Case Study: Visible-Light-Mediated Reactions

The compound has been successfully employed as a photocatalyst in reactions yielding valuable organic compounds with high efficiency and selectivity, showcasing its utility in green chemistry applications.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The bromo group can participate in electrophilic aromatic substitution reactions, while the oxoacetate moiety can undergo nucleophilic addition reactions. These interactions can lead to the formation of various intermediates and products, which can exert biological effects through different pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Bromine and Methoxy Substitution Patterns

- Ethyl 2-(4-Methoxyphenyl)-2-Oxoacetate (Compound 3 in ): Lacks bromine, featuring only a para-methoxy group.

- Methyl 2-(2-Bromophenyl)-2-Oxoacetate (CAS 122394-38-1) : Substitutes bromine at the ortho position but uses a methyl ester. The methyl group may reduce solubility in polar solvents compared to the ethyl ester .

- Ethyl 2-(4-Bromophenyl)-2-Oxoacetate (CAS 20201-26-7) : Bromine at the para position instead of ortho. Para-substitution likely alters electronic distribution, affecting interactions with biological targets or catalysts .

Functional Group Variations

- Ethyl 2-((4-Methoxyphenyl)Amino)-2-Oxoacetate (CAS 18522-99-1): Replaces the bromine with an amino group, introducing hydrogen-bonding capability. This modification is critical in pharmaceuticals, as seen in its use as an intermediate for cefixime derivatives .

- Ethyl 2-(4-Chloro-3-Fluorophenylamino)-2-Oxoacetate (Compound 2′ in ): Features chloro and fluoro substituents, which enhance electronegativity and may improve metabolic stability compared to bromine .

Ester Group Variations

- Methyl 2-(4-Methoxyphenyl)-2-Oxoacetate (Compound 7 in ) : The methyl ester analog of the target compound. Methyl esters generally exhibit lower boiling points and faster hydrolysis rates than ethyl esters, influencing pharmacokinetics .

- Ethyl 2-(5-Fluoro-2-Hydroxyphenyl)-2-Oxoacetate (CAS 663619-15-6): Incorporates a hydroxyl group, increasing polarity and acidity (pKa ~8–10), which contrasts with the non-acidic methoxy group in the target compound .

Physicochemical Properties

Biological Activity

Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

This compound is characterized by the following structural components:

- Bromo Group : Enhances reactivity and potential for electrophilic substitution.

- Methoxy Group : Contributes to the compound's lipophilicity and may influence biological interactions.

- Oxoacetate Moiety : Serves as a reactive site for nucleophilic attacks.

The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromo group enables electrophilic aromatic substitution, while the oxoacetate moiety can participate in nucleophilic addition reactions. These interactions can lead to the formation of biologically active intermediates that modulate various cellular pathways .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. The presence of the bromo and methoxy substituents appears to enhance this activity, potentially through disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a structure-activity relationship (SAR) study demonstrated that analogs of this compound exhibited increased binding affinities to antiapoptotic Bcl-2 proteins, correlating with enhanced cytotoxicity against cancer cells .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Jurkat Cells | >3 | Inhibition of Bcl-2 proteins | |

| NCI-H460 | <5 | Induction of apoptosis | |

| U373MG | 6.4 | Modulation of gene expression |

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on Jurkat cells, revealing that treatment led to significant apoptosis induction and a reduction in cell viability. The compound's ability to sensitize resistant cancer cells to standard therapies was particularly noteworthy .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, highlighting the potential use of this compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via α-ketoester formation. A common approach involves reacting 2-(2-bromo-4-methoxyphenyl)acetic acid derivatives with ethyl oxalyl chloride or chlorooxoacetate under controlled conditions. For example, Ethyl 2-(2-bromo-4-methoxyphenyl)acetate can be treated with ethyl oxalyl chloride in dichloromethane (DCM) at 0°C, followed by warming to room temperature and purification via column chromatography . Optimizing stoichiometry (e.g., 1:1 molar ratio of substrate to oxalyl chloride) and solvent choice (DCM or THF) improves yields. Monitoring via TLC and LC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- LC-MS/APCI+ : Confirm molecular ion peaks (e.g., observed m/z 329.0 [M+H]+ for C₁₁H₁₀BrO₄).

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm, singlet) and the α-ketoester carbonyl (δ ~165-170 ppm). Aromatic protons (δ 6.8-7.5 ppm) reflect bromine and methoxy substituents .

- IR : Stretch bands for ester C=O (~1740 cm⁻¹) and α-ketoester C=O (~1680 cm⁻¹) validate functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. The compound may release toxic fumes (e.g., bromine derivatives) upon decomposition. Store at 2–8°C in airtight containers, away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The bromine atom at the 2-position acts as a directing group, facilitating Suzuki-Miyaura couplings. The methoxy group at the 4-position enhances electron density on the aromatic ring, stabilizing intermediates during palladium-catalyzed reactions. Computational studies (e.g., molecular electrostatic potential (MEP) surfaces) reveal localized electrophilic regions at the bromine site, guiding regioselective functionalization . Contrast this with derivatives lacking bromine, which show reduced catalytic activity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology : Discrepancies may arise from metabolic instability (e.g., ester hydrolysis). To address this:

- Perform metabolic profiling using liver microsomes or S9 fractions to identify degradation pathways.

- Modify the ester group (e.g., replace ethyl with tert-butyl) to enhance stability, as seen in analogues like Ethyl 2-(4-methoxyphenyl)-2-oxoacetate .

- Validate bioactivity in zebrafish or murine models, comparing pharmacokinetic parameters (e.g., AUC, Cmax) .

Q. How can computational modeling (e.g., DFT, Hirshfeld analysis) predict solid-state interactions and crystallinity?

- Methodology :

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., O···π-hole interactions in α-ketoesters). For example, dimerization via C=O···C=O interactions stabilizes crystal packing .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond angles and torsional strain. Compare with X-ray data (e.g., C-C=O bond angles ~120°) .

- Bader’s AIM Analysis : Identifies bond critical points, confirming non-covalent interactions critical for co-crystal design .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Racemization risks arise during esterification or purification. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.